Pyridine N-Oxide Palbociclib
Description
Overview of Cyclin-Dependent Kinases (CDKs) as Molecular Targets in Research
Cyclin-dependent kinases are a family of serine/threonine kinases that are fundamental regulators of the cell cycle, transcription, and other cellular processes. frontiersin.orgrevvity.com Their activity is dependent on binding to regulatory protein subunits called cyclins. revvity.com Because uncontrolled cell proliferation is a hallmark of cancer, and this is often linked to dysregulation of CDK activity, these enzymes have become critical targets for the development of anticancer agents. frontiersin.orgaacrjournals.org
The mammalian cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. nih.gov The transition from the first gap phase (G1) to the DNA synthesis phase (S) is a critical checkpoint, often referred to as the restriction point. spandidos-publications.comnih.gov This transition is primarily governed by the activity of the CDK4/6-cyclin D complex. nih.govnih.gov
In response to extracellular growth signals, D-type cyclins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and CDK6. nih.govspandidos-publications.com A primary and crucial target of these active complexes is the Retinoblastoma tumor suppressor protein (Rb). nih.govresearchgate.net In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes necessary for S-phase entry. nih.govpnas.orgresearchgate.net
The CDK4/6-cyclin D complexes phosphorylate Rb, leading to its hyperphosphorylation. nih.govpnas.orgmdpi.com This phosphorylation event causes a conformational change in Rb, leading to the release of E2F transcription factors. researchgate.netmdpi.com Once liberated, E2F proteins activate the transcription of a suite of genes required for DNA replication and cell cycle progression, thereby pushing the cell past the restriction point and into the S phase. frontiersin.orgnih.gov Dysregulation of the CDK4/6-cyclin D-Rb pathway, through mechanisms like cyclin D overexpression or loss of natural inhibitors (e.g., p16INK4a), is a frequent event in many cancers, leading to aberrant cell proliferation. nih.govresearchgate.netnih.gov
| Component | Role in G1-S Transition |
| Cyclin D | Senses mitogenic signals; acts as the regulatory subunit for CDK4/6. aacrjournals.orgnih.govspandidos-publications.com |
| CDK4/6 | The catalytic kinase subunit; when active, phosphorylates the Rb protein. spandidos-publications.comnih.gov |
| Rb Protein | Tumor suppressor; when active (hypophosphorylated), it binds and inhibits E2F transcription factors. researchgate.netpnas.org |
| E2F Transcription Factors | When released from Rb, they activate genes required for DNA synthesis and S-phase entry. frontiersin.orgnih.govresearchgate.net |
The critical role of CDK4/6 in controlling the G1-S checkpoint made them an attractive target for therapeutic intervention. spandidos-publications.com Early, first-generation CDK inhibitors were often non-selective (pan-CDK inhibitors), targeting multiple CDKs. nih.govcornell.edu This lack of specificity led to significant toxicity to normal cells and limited their clinical utility. spandidos-publications.comcornell.edu
This challenge spurred the development of a new generation of highly selective, potent, and orally bioavailable small-molecule inhibitors that specifically target CDK4 and CDK6. nih.govnih.gov In preclinical research, compounds like Palbociclib (B1678290) (PD-0332991), Ribociclib (LEE011), and Abemaciclib (LY2835219) demonstrated the ability to selectively inhibit the kinase activity of CDK4/6. spandidos-publications.comnih.gov The mechanism of these inhibitors involves competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with cyclin D. researchgate.netfrontiersin.org This action blocks the phosphorylation of Rb, maintains it in its active, E2F-bound state, and consequently induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells. revvity.comnih.govfrontiersin.org Preclinical studies in various cancer cell lines, particularly those proficient in Rb, and in human tumor xenograft models showed that these selective inhibitors could effectively inhibit tumor growth. nih.govnih.govaacrjournals.org
Contextualizing Palbociclib within CDK4/6 Inhibitor Research Landscape
Palbociclib was the first highly selective CDK4/6 inhibitor to receive regulatory approval, marking a significant milestone in targeted cancer therapy. nih.govucla.edu Its development validated the CDK4/6-Rb pathway as a druggable target and paved the way for a new class of anticancer agents. aacrjournals.orgucla.edu
The journey to develop selective CDK4/6 inhibitors began with foundational research in the 1970s and 80s that identified the key regulators of the cell cycle, work that was later recognized with a Nobel Prize. nih.gov By the mid-1990s, CDK4/6 were identified as promising pharmaceutical targets. nih.gov Scientists at Parke-Davis (later acquired by Pfizer) began the quest to create a selective CDK4/6 inhibitor, culminating in the synthesis of PD-0332991 (Palbociclib) in 2001. cornell.edunih.govamazonaws.com
The development of Palbociclib was built upon the chemical scaffold of pyridopyrimidines, a class of heterocyclic compounds that have proven to be versatile in kinase inhibitor design. mdpi.comnih.gov Researchers focused on creating a molecule that could fit specifically into the ATP-binding cleft of CDK4 and CDK6 while having significantly less affinity for other kinases, such as the structurally similar CDK2, to avoid the toxicities seen with earlier pan-CDK inhibitors. cornell.edunih.gov After its initial synthesis, corporate mergers and a lack of clear biomarkers to predict response delayed its clinical development. nih.gov However, pivotal preclinical work in the late 2000s demonstrated its potent and preferential activity against estrogen receptor-positive (ER+) breast cancer cell lines, reinvigorating its path to the clinic. cornell.eduucla.edu
Palbociclib (IUPAC name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one) is characterized by its core 2-aminopyrido[2,3-d]pyrimidine scaffold. mdpi.comfda.gov.ph This central ring system is crucial for its interaction with the hinge region of the CDK4/6 ATP-binding pocket. researchgate.net
Key structural features contribute to its potency and selectivity:
Pyrido[2,3-d]pyrimidin-7-one Core: This bicyclic heterocycle forms key hydrogen bonds within the kinase hinge region, a common feature for many kinase inhibitors. mdpi.com
Cyclopentyl Group: Attached to the N8 position of the pyridopyrimidine ring, this group occupies a hydrophobic pocket in the enzyme. researchgate.net
Acetyl Group: The acetyl group at the C6 position is a distinguishing feature.
Substituted Pyridine (B92270) Ring: A 2-aminopyridine (B139424) ring linked to the C2 position of the core scaffold provides further interactions. This ring is further substituted with a piperazine (B1678402) moiety, which enhances solubility and allows for interactions with the solvent-exposed region of the kinase. fda.gov.phtga.gov.au
It is this terminal pyridine ring that is the site of N-oxidation in the derivative "Pyridine N-Oxide Palbociclib." nih.govispstandards.com
| Structural Moiety | Function/Interaction |
| Pyrido[2,3-d]pyrimidin-7-one | Core scaffold; interacts with the kinase hinge region. mdpi.comresearchgate.net |
| Cyclopentyl Group (N8) | Occupies a hydrophobic pocket, contributing to binding affinity. researchgate.net |
| Piperazinyl-pyridine (C2) | Provides additional interactions and influences physicochemical properties like solubility. tga.gov.au |
Significance of Pyridine N-Oxide Moiety in Medicinal Chemistry and Chemical Biology
The pyridine N-oxide is a functional group where the nitrogen atom of a pyridine ring is oxidized to form a coordinate covalent bond with an oxygen atom (N⁺-O⁻). ontosight.ai This modification is a well-established strategy in medicinal chemistry to modulate the properties of a parent compound. ontosight.aiacs.org this compound is identified as an impurity and a metabolite of Palbociclib. nih.gov
The introduction of an N-oxide group can lead to several significant changes in a molecule's physicochemical and biological profile:
Increased Polarity and Solubility: The N⁺-O⁻ bond is highly polar and capable of forming strong hydrogen bonds. researchgate.netacs.org This often leads to increased aqueous solubility compared to the parent pyridine, which can be advantageous for drug formulation. ontosight.ai
Altered Metabolic Profile: N-oxidation is a recognized metabolic pathway for drugs containing pyridyl moieties. pfizermedicalinformation.comeuropa.eucancercareontario.ca The resulting N-oxide can be a major metabolite. In some cases, the N-oxide is more stable towards further metabolism, while in others, it may be a prodrug that is reduced back to the active parent compound, particularly under hypoxic conditions found in some tumors. researchgate.netacs.org
Modulation of Biological Activity: The electronic and steric changes resulting from N-oxidation can alter the binding affinity of a molecule for its biological target. ontosight.ai The N-oxide group can change how the molecule interacts with amino acid residues within a protein's binding site.
Reduced Basicity: N-oxidation significantly lowers the basicity of the pyridine nitrogen. Palbociclib itself has two pKa values: 7.4 (piperazine nitrogen) and 3.9 (pyridine nitrogen). fda.gov.phtga.gov.au The formation of the N-oxide on the pyridine nitrogen would further decrease its ability to accept a proton.
Synthetic Utility and Reactivity of Pyridine N-Oxides
Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. wikipedia.org This structural modification significantly alters the electronic properties and reactivity of the pyridine ring, making N-oxides valuable synthetic intermediates. arkat-usa.orgresearchgate.net The introduction of the N-oxide group, with its N⁺-O⁻ dipole, increases the electron density at the 2- and 4-positions of the ring through resonance, making it more susceptible to electrophilic substitution than pyridine itself. researchgate.netbhu.ac.in
Synthesis: The most common method for preparing pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. arkat-usa.orgbhu.ac.in This is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.orgarkat-usa.org Other oxidizing agents include hydrogen peroxide in the presence of catalysts like methyltrioxorhenium (MTO) or in acetic acid. arkat-usa.orgbhu.ac.in
Reactivity: The enhanced reactivity of pyridine N-oxides allows for a range of chemical transformations that are difficult to achieve with the parent pyridine.
Nucleophilic Substitution: The N-oxide group activates the 2- and 4-positions towards nucleophilic attack. For instance, treatment with phosphorus oxychloride can introduce chlorine atoms at these positions. wikipedia.org
Electrophilic Substitution: Nitration of pyridine N-oxide occurs readily at the 4-position, which can then be deoxygenated to yield 4-nitropyridine. bhu.ac.in
Deoxygenation: The N-oxide group can be removed to regenerate the pyridine ring, making it a useful activating and directing group in multi-step syntheses. arkat-usa.org
Rearrangements: Certain substituted pyridine N-oxides can undergo rearrangement reactions to yield other functionalized pyridines. arkat-usa.org
Role of N-Oxidation in Modulating Molecular Interactions and Biological Activity
The process of N-oxidation, the addition of an oxygen atom to a nitrogen atom, can profoundly influence a molecule's physicochemical and pharmacological properties. fiveable.me The resulting N-oxide functionality is significantly more polar than the parent amine due to the N⁺-O⁻ bond, which can form strong hydrogen bonds. nih.govacs.org
This change in polarity and hydrogen bonding capability can lead to several important modulations:
Solubility and Permeability: N-oxidation generally increases a compound's water solubility and can decrease its permeability across biological membranes. nih.govacs.org
Biological Activity: N-oxides can exhibit different pharmacological or toxicological profiles compared to their parent compounds. fiveable.me In some cases, N-oxides are active metabolites, while in others, they represent a detoxification pathway. fiveable.meacs.org The N-oxide group can be critical for the biological activity of certain drugs, sometimes acting as a mimic for nitric oxide (NO) or participating in redox reactions. nih.gov
Reactivity in Biological Systems: The electronic alterations from N-oxidation can change how a molecule interacts with biological targets like enzymes or receptors. fiveable.me The increased polarity can affect binding affinity and specificity. Furthermore, some heteroaromatic N-oxides can be enzymatically reduced in vivo, a property exploited in the design of hypoxia-activated prodrugs. nih.govacs.org
Rationale for Investigating this compound: A Research Perspective
The investigation of this compound stems from its identification as a key impurity related to the parent drug, Palbociclib. asianpubs.org In pharmaceutical research and development, understanding the profile of impurities and degradation products is critical. These related substances can have their own pharmacological and toxicological effects, potentially impacting the efficacy and safety of the active pharmaceutical ingredient (API). Therefore, this compound is studied primarily as a reference standard for quality control in the manufacturing and formulation of Palbociclib. asianpubs.org
Identification and Formation Pathways in Research Settings
This compound has been identified as a specific impurity that forms during forced degradation studies of Palbociclib. asianpubs.org Forced degradation involves subjecting a drug substance to harsh conditions like oxidation, heat, light, and varying pH levels to predict its stability and identify potential degradation products.
Specifically, this compound is formed under oxidative stress conditions. asianpubs.org The structure of Palbociclib contains a pyridine ring, which is susceptible to N-oxidation. This process leads to the formation of the corresponding N-oxide on the pyridine moiety of the molecule. asianpubs.org The compound is synthesized, isolated, and characterized using spectral analyses such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and serve as a qualified reference standard. asianpubs.org
Research Hypotheses Regarding its Impact on Palbociclib’s Biological System Interactions or as a Novel Chemical Entity
The existence of this compound prompts several research hypotheses. As an identified impurity, its primary role is in analytical chemistry to ensure the purity of Palbociclib. asianpubs.orgsimsonpharma.com However, from a medicinal chemistry and pharmacology perspective, its formation raises questions about its potential biological impact.
Hypotheses include:
Altered Pharmacokinetics: The introduction of the polar N-oxide group would be expected to increase the hydrophilicity of the molecule. This could alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to Palbociclib. It might have lower membrane permeability and potentially different metabolic pathways. nih.govacs.org
Modified Target Binding: The N-oxide group changes the electronic distribution and steric profile of the pyridine ring that interacts with the CDK4/6 kinase. This could lead to a different binding affinity or selectivity for CDK4/6 compared to Palbociclib. It is plausible that its inhibitory activity could be either enhanced, diminished, or altered.
Novel Biological Activity: While it is a derivative of a known CDK4/6 inhibitor, it cannot be assumed that this compound retains the same mechanism of action. N-oxidation can sometimes introduce new biological activities entirely. fiveable.menih.gov
Metabolite Formation: There is a possibility that N-oxidation of Palbociclib could occur in vivo as a metabolic pathway. If so, this compound would be a metabolite, and understanding its biological activity would be crucial for a complete picture of Palbociclib's in-vivo effects.
Currently, this compound is primarily treated as an impurity for analytical purposes. simsonpharma.comsynzeal.combio-equip.cn Further research would be required to explore these hypotheses and determine if it has any significant biological role or potential as a novel chemical entity itself.
Compound Data
Properties
Molecular Formula |
C₂₄H₂₉N₇O₃ |
|---|---|
Molecular Weight |
463.53 |
Synonyms |
Palbociclib Impurity |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Palbociclib (B1678290): Foundational Research
The synthesis of Palbociclib has evolved from initial discovery routes to highly optimized commercial manufacturing processes. This evolution has focused on improving yield, reducing the use of toxic reagents, and ensuring regioselectivity.
Key Intermediates and Reaction Pathways
Early synthetic strategies for Palbociclib involved the coupling of key building blocks. One of the crucial intermediates is 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one. The initial discovery route for Palbociclib hydrochloride involved a coupling reaction followed by a Stille coupling to introduce a vinyl group. nih.gov However, this method had limitations for large-scale production, including a low yield of only 38% for the initial coupling step and the use of a toxic vinyl tin reagent in the Stille coupling. nih.gov
Alternative routes have been developed, with a common strategy involving the nucleophilic aromatic substitution (SNAr) reaction between an aminopyridine derivative and a pyrimidine compound. A significant challenge in this approach is the ambident nucleophilicity of the aminopyridine, which can react at either the amino group or the pyridine (B92270) ring nitrogen, leading to the formation of undesired regioisomers.
Advanced Synthetic Strategies and Process Optimization Studies
To overcome the challenges of early synthetic routes, significant efforts have been directed towards process optimization. A key advancement was the development of a Grignard-mediated SNAr coupling. This approach demonstrated improved regioselectivity and allowed for a more simplified and scalable process. Grignard bases were identified as the preferred class of bases for this critical coupling step.
A major improvement in the manufacturing process was the replacement of the problematic Stille coupling with a more efficient and less toxic Heck coupling for the installation of the enol ether side chain. This strategic change addressed both the cost and toxicity concerns associated with the tin reagent. Further process development has led to a three-step commercial manufacturing route for Palbociclib. Optimization studies have also focused on aspects like polymorph control during crystallization to ensure the processability of the final product.
Formation and Synthesis of Pyridine N-Oxide Palbociclib
This compound is a known impurity and degradation product of Palbociclib. Its formation and synthesis are important considerations for the quality control and stability testing of the parent drug.
Oxidative Pathways and Degradation Studies
This compound has been identified as a major impurity formed during forced oxidative degradation studies of Palbociclib. asianpubs.org When Palbociclib is subjected to oxidative stress conditions, the pyridine nitrogen atom is susceptible to oxidation, leading to the formation of the corresponding N-oxide. asianpubs.org Studies have shown that Palbociclib degrades under peroxide stress conditions. acs.orgjpionline.org In one study, oxidative degradation was performed using 30% hydrogen peroxide at an elevated temperature for 24 hours. researchgate.net The metabolism of Palbociclib also involves oxidation reactions. google.com
Controlled Synthesis Approaches for Pyridine N-Oxide Derivatives
While primarily known as a degradation product, this compound has been synthesized in a controlled manner to serve as a reference standard for analytical purposes. asianpubs.org The synthesis of pyridine N-oxides is a well-established chemical transformation. General methods for the N-oxidation of pyridine derivatives often employ oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. veeprho.com These reagents can selectively oxidize the nitrogen atom of the pyridine ring. The synthesis of this compound would involve the direct oxidation of Palbociclib under controlled conditions to favor the formation of the N-oxide.
Isolation and Purification Methodologies
The isolation and purification of this compound are crucial for its use as a reference standard and for studying its properties. As it is often present as an impurity in Palbociclib samples, chromatographic techniques are employed for its separation and quantification. High-Performance Liquid Chromatography (HPLC) is a common method used to separate Palbociclib from its impurities, including the N-oxide. The development of stability-indicating HPLC methods allows for the effective separation of the parent drug from its degradation products, ensuring the accurate assessment of drug purity and stability. jpionline.org
Derivatization and Analog Generation Strategies
The development of novel therapeutic agents often involves the strategic modification of existing drug scaffolds to enhance potency, selectivity, or pharmacokinetic properties. Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been the subject of extensive derivatization efforts to explore its structure-activity relationship (SAR) and generate new analogs with potentially improved characteristics. These strategies range from systematic modifications at various positions of the core structure to specific chemical transformations like N-oxidation.
The Palbociclib molecule features several sites amenable to chemical modification. Researchers have systematically introduced a variety of functional groups and structural changes to the pyrido[2,3-d]pyrimidin-7-one core, the terminal piperazine (B1678402) ring, and other substituents to probe their influence on kinase inhibition and antiproliferative activity. researchgate.net
Key areas of modification on the Palbociclib scaffold include:
The Terminal Piperazine Ring: This solvent-exposed region is a common target for derivatization. mdpi.com A series of new analogs has been synthesized by functionalizing the terminal nitrogen of the piperazine ring with various carbamates and amides. daneshyari.com For instance, derivatives incorporating moieties like 4-fluorobenzyl carbamate (compound 4d) and 4-fluorobenzamide (compound 4e) have been evaluated for their cytotoxic effects against breast cancer cell lines such as MCF-7, MDA-MB-453, and MDA-MB-231. daneshyari.com Compound 4e, in particular, demonstrated cytotoxicity superior to that of the parent drug, Palbociclib. daneshyari.com
The Pyrido[2,3-d]pyrimidine Core: Modifications to the core heterocyclic structure have also been explored. One strategy involved fusing an imidazole ring to the pyridopyrimidine scaffold, creating novel tricyclic imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives. mdpi.com Within this series, substitutions at the C6 and C8 positions were investigated, with one analog (compound 20a) showing potent inhibition of both CDK4 and CDK6. mdpi.com
The C6 Position: Based on the crystal structure of Palbociclib bound to CDK6, researchers have designed analogs with aromatic groups introduced at the C6 position of the pyridopyrimidine moiety. researchgate.net The rationale was that these substituents could occupy a back pocket and interact with specific amino acid residues, potentially increasing activity against CDK6. researchgate.net A derivative featuring a furyl group at this position not only showed high potency against the MDA-MB-453 cell line but also retained selectivity for CDK4/6 and exhibited improved metabolic stability in mouse liver microsome assays compared to Palbociclib. researchgate.netnih.gov
The following table summarizes the biological activity of selected Palbociclib derivatives based on systematic structural modifications.
| Compound ID | Modification Description | Target/Cell Line | IC50 Value |
| 17m | Furyl group introduced at C6 position | CDK4 | 0.4 nM |
| 17m | Furyl group introduced at C6 position | CDK6 | 0.7 nM |
| 17m | Furyl group introduced at C6 position | MDA-MB-453 Cells | 12 nM |
| 20a | Fused imidazole ring; acetyl at C6, cyclopentyl at C8 | CDK4 | 0.8 nM |
| 20a | Fused imidazole ring; acetyl at C6, cyclopentyl at C8 | CDK6 | 2.0 nM |
| 4e | 4-fluorobenzamide at terminal piperazine | MCF-7 Cells | 0.021 µM |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
N-oxidation is a chemical transformation that can significantly alter the physicochemical and pharmacological properties of nitrogen-containing heterocyclic compounds. In the context of Palbociclib, which contains both a pyridine ring and a piperazine ring, targeted N-oxidation presents a pathway to generate novel analogs.
During forced degradation studies of Palbociclib under oxidative stress, two specific N-oxide impurities have been identified: Palbociclib Pyridine N-Oxide and Palbociclib Piperazine N-Oxide. asianpubs.org The formation of these N-oxides highlights the susceptibility of the nitrogen atoms in the Palbociclib structure to oxidation. asianpubs.org
The targeted synthesis of such analogs can be achieved using established chemical methods. The N-oxidation of pyridine rings is commonly accomplished by reacting the parent compound with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. google.com This reaction typically proceeds with high efficiency and yields the corresponding pyridine-N-oxide. google.com
The table below lists the identified N-oxide analogs of Palbociclib.
| Compound Name | Molecular Formula |
| Palbociclib Pyridine N-Oxide | C24H29N7O3 |
| Palbociclib Piperazine N-Oxide | C24H29N7O3 |
Molecular and Cellular Mechanism Investigations Preclinical Focus
Molecular Interactions of Palbociclib (B1678290) with CDK4/6 Enzymes
Palbociclib is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). researchgate.netresearchgate.net These kinases, when complexed with cyclin D, play a pivotal role in the G1-to-S phase transition of the cell cycle by phosphorylating the retinoblastoma (Rb) tumor suppressor protein. chemrxiv.orgnih.gov By targeting the ATP-binding pocket of CDK4 and CDK6, Palbociclib prevents this phosphorylation event, leading to cell cycle arrest in the G1 phase. researchgate.netchemrxiv.org
Binding Affinities and Inhibition Kinetics in Biochemical Assays
In biochemical assays, Palbociclib demonstrates potent and selective inhibition of CDK4 and CDK6. It exhibits similar high affinity for both CDK4/cyclin D complexes and CDK6/cyclin D complexes. nih.gov The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50) or the pIC50 (-log(IC50)), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies have shown that Palbociclib and its analogs have a higher affinity for CDK4 and CDK6 compared to other cell cycle CDKs. chemrxiv.org
| Enzyme Target | Reported pIC50 | Reference |
|---|---|---|
| CDK4 | 7.95 | chemrxiv.org |
| CDK6 | 7.89 | chemrxiv.org |
Enzyme-Ligand Structural Dynamics through Crystallographic and Spectroscopic Methods
X-ray crystallography studies have provided detailed insights into the binding mode of Palbociclib within the ATP-binding site of CDK6. researchgate.net The crystal structure reveals that the pyridopyrimidine skeleton of Palbociclib acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase's hinge region. nih.gov For instance, in the CDK6 complex, residues such as Val101 and Thr107 are directly involved in interactions with Palbociclib. chemrxiv.org This mode of binding is characteristic of many kinase inhibitors that compete with ATP. researchgate.net The structural analysis confirms how Palbociclib achieves its high affinity and selectivity for CDK4/6 over other kinases. researchgate.net
Influence of Pyridine (B92270) N-Oxide Moiety on Molecular Target Engagement
The introduction of a pyridine N-oxide moiety to a kinase inhibitor can significantly alter its physicochemical properties, such as polarity and hydrogen bonding capacity. acs.org N-oxide functionalities are known to be highly polar and can form strong hydrogen bonds, which can influence how the molecule interacts with its biological targets. acs.org
Altered Binding Profiles with CDK4/6 and Other Kinases
While specific biochemical assay data for Pyridine N-Oxide Palbociclib is not extensively available in the reviewed literature, the chemical properties of the N-oxide group suggest a potential for altered binding profiles. The increased polarity and hydrogen-bonding potential could modify the affinity for CDK4/6. acs.org In the context of other kinase inhibitors, the addition of an N-oxide has been explored to modulate potency and selectivity. nih.gov For example, N-oxides have been identified as degradation products of the kinase inhibitor Galunisertib, which contains pyridine moieties. acs.org The modification could potentially change the inhibitor's selectivity profile against a broader panel of kinases, although this remains a hypothetical consideration without direct experimental data for the Palbociclib derivative.
Potential for Modified Allosteric Modulation or Novel Protein Interactions
The pyridine N-oxide moiety could potentially lead to novel interactions within the CDK4/6 binding pocket. The N-oxide oxygen atom can act as a strong hydrogen bond acceptor, potentially engaging with different amino acid residues compared to the parent pyridine nitrogen. acs.org This could lead to a modified orientation of the inhibitor in the binding site or create new contacts with the protein surface, although this has not been structurally demonstrated for Palbociclib.
Cellular Effects of this compound in Preclinical Models
In preclinical models, the primary cellular effect of Palbociclib is the induction of a G1 cell cycle arrest. oncotarget.comnih.gov This effect is dependent on the presence of a functional Rb protein. oncotarget.comnih.gov Studies in various cancer cell lines have demonstrated that treatment with Palbociclib leads to a decrease in cell proliferation. nih.govresearchgate.net In some models, particularly in combination with other agents like radiation, Palbociclib can enhance senescence and cell death. nih.govresearchgate.net
Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature
Despite extensive searches of scientific databases and publicly available research, no preclinical data detailing the molecular and cellular mechanisms of this compound have been identified. This compound is commercially available as a research chemical and is recognized as an impurity of Palbociclib, a well-documented inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). However, specific investigations into its biological effects, as outlined in the requested article structure, are not present in the current body of scientific literature.
The existing wealth of preclinical research focuses exclusively on the parent compound, Palbociclib. This research has thoroughly characterized its impact on cancer cell lines, including its effects on cell cycle progression, modulation of Retinoblastoma (Rb) protein phosphorylation, cellular transport mechanisms, and its specificity and selectivity.
Given the absence of specific data for this compound, it is not possible to provide an analysis of its preclinical profile concerning the following areas:
Evaluation of Specificity and Selectivity in Biological Systems
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated based on the currently available scientific evidence. All documented molecular and cellular mechanism investigations pertain to Palbociclib.
Structure Activity Relationship Sar and Computational Studies
SAR of Palbociclib (B1678290) and its Analogs
The SAR of Palbociclib provides a blueprint for understanding how different parts of the molecule contribute to its inhibitory activity against Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
The core structure of Palbociclib contains several key pharmacophoric features essential for its high-affinity binding to the ATP pocket of CDK4 and CDK6. The primary pharmacophore is the 2-aminopyridine (B139424) moiety, which forms critical hydrogen bonds with the hinge region of the kinase. Specifically, Palbociclib engages in hydrogen bonding interactions that are crucial for its inhibitory mechanism. frontiersin.org
Key interactions and structural features include:
Pyrido[2,3-d]pyrimidin-7-one core: This scaffold orients the substituents correctly within the ATP binding site.
2-(pyridin-2-ylamino) group: This group is vital for forming hydrogen bonds with the hinge residues of the kinase, a common interaction for Type I kinase inhibitors.
Piperazine (B1678402) ring: Modifications at this position can influence solubility, cell permeability, and potency. nih.gov For instance, adding carbamates or amides to this ring has been explored to enhance cytotoxic activities. nih.gov
Ligand efficiency (LE) mapping helps in evaluating the binding energy per heavy atom, providing a measure of the quality of the binding. For Palbociclib, the high LE is attributed to the optimized interactions of these key pharmacophores within the relatively compact molecular structure. chemrxiv.org
Systematic modifications of the Palbociclib scaffold have revealed important insights into the effects of various substituents on its biological activity.
Modifications at the C6 position: Introducing aromatic groups at the C6 position of the pyridopyrimidine moiety has been investigated to explore interactions with a back pocket near the gatekeeper residue (Phe98 in CDK6). researchgate.net A furyl derivative, for example, showed high potency and improved metabolic stability compared to Palbociclib. researchgate.net
Modifications of the terminal piperazine ring: Synthesizing analogs with different carbamates and amides on the piperazine ring has led to compounds with enhanced cytotoxic effects against various breast cancer cell lines. nih.gov One such derivative, compound 4e from a specific study, demonstrated superior cytotoxicity compared to Palbociclib and showed significant tumor growth inhibition in vivo. nih.gov
| Modification Site | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| C6 of Pyridopyrimidine | Aromatic groups (e.g., furyl) | Increased potency against CDK6, enhanced stability. | researchgate.net |
| Terminal Piperazine Ring | Carbamates and Amides | Some derivatives showed significantly enhanced cytotoxic effects. | nih.gov |
| Pyrido[2,3-d]pyrimidine Core | General Scaffold Hopping | Maintained CDK4/6 inhibition with altered selectivity profiles. | chemrxiv.org |
Computational Approaches for Pyridine (B92270) N-Oxide Palbociclib
Computational chemistry provides powerful tools to investigate molecules like Pyridine N-Oxide Palbociclib, offering insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can elucidate its binding mode within the ATP-binding pocket of CDK4 and CDK6. These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. nih.gov The introduction of the N-oxide on the pyridine ring can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to different or stronger interactions with receptor site residues.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. For the this compound-CDK6 complex, MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other and the role of solvent molecules in the binding interface. nih.gov These simulations are crucial for understanding the flexibility of the complex and for calculating more accurate binding free energies.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure, geometry, and reactivity of molecules. nih.govnorthwestern.edu For this compound, these calculations can provide:
Optimized molecular geometry: Determining the most stable three-dimensional conformation of the molecule. nih.gov
Electrostatic potential maps: Visualizing the charge distribution on the molecular surface, which helps in understanding and predicting intermolecular interactions, including hydrogen bonding. nih.gov
Molecular orbital analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
The introduction of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and interaction with the biological target. Quantum calculations can precisely quantify these changes.
| Calculation Type | Information Obtained | Significance |
|---|---|---|
| Geometry Optimization | Lowest energy 3D structure. | Provides the most realistic conformation for docking studies. |
| Electrostatic Potential (ESP) Map | Charge distribution and electrostatic potential. | Helps predict non-covalent interactions with the protein target. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy gap, electron density distribution. | Indicates chemical reactivity and stability of the molecule. |
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties.
For a series of Palbociclib analogs, including this compound, QSAR models can be developed to predict their CDK4/6 inhibitory potency based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. chemrxiv.org Similarly, QSPR models can predict important ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in development. Machine learning and deep learning models are increasingly being used to predict drug response and resistance mechanisms. researchgate.net
Analysis of Conformational Preferences and Energetic Landscapes
The introduction of the N-oxide functional group on the pyridine ring is anticipated to influence the molecule's electronic distribution and steric profile. This modification would likely alter the conformational flexibility of the molecule compared to Palbociclib, particularly concerning the rotation around the bond connecting the pyridine ring to the aminopyrimidine core. However, without specific computational or structural studies, any discussion on the precise nature of these changes remains speculative.
Future computational research, employing methods such as Density Functional Theory (DFT) or molecular dynamics simulations, would be necessary to elucidate the low-energy conformations of this compound and to map its potential energy surface. Such studies would provide valuable insights into how N-oxidation impacts the three-dimensional structure and, consequently, its interaction with biological targets.
Preclinical Pharmacokinetic and Metabolic Profile Research in Vitro and Animal Models
In Vitro Metabolism of Palbociclib (B1678290) and Pyridine (B92270) N-Oxide Formation
The in vitro metabolism of Palbociclib has been investigated using various preclinical models to understand its biotransformation pathways, including the formation of its Pyridine N-Oxide derivative. These studies are crucial for predicting how the drug will be processed in humans.
In vitro studies have established that Palbociclib is primarily metabolized by two main enzyme systems: cytochrome P450 (CYP) 3A and sulfotransferase (SULT) 2A1. fda.govfda.govnih.gov These enzymes are predominantly found in the liver and are responsible for the majority of drug metabolism. drugbank.com While CYP3A handles a significant portion of the metabolic reactions, SULT2A1 is also a key player, with some reports suggesting it is responsible for approximately 26% of Palbociclib's metabolism. nih.gov
The biotransformation of Palbociclib involves several key chemical reactions. Phase I metabolic pathways include oxidation, hydroxylation, and N-dealkylation, while Phase II pathways mainly involve sulfation. researchgate.netnih.gov The formation of Pyridine N-Oxide Palbociclib is a result of an oxidation reaction, a common metabolic process for compounds containing a pyridine ring structure. This reaction is primarily catalyzed by the CYP enzyme family, particularly CYP3A. fda.govnih.gov Other minor metabolic pathways observed in vitro include acylation and glucuronidation. akjournals.com
| Enzyme Family | Specific Enzyme | Metabolic Reaction Type | Resulting Metabolites |
|---|---|---|---|
| Cytochrome P450 | CYP3A | Oxidation, Hydroxylation | Oxidative metabolites, including this compound |
| Sulfotransferase | SULT2A1 | Sulfation (Phase II) | Sulfate conjugates |
The identification of Palbociclib's metabolites has been carried out in various in vitro systems, including human and rat liver microsomes (HLM and RLM), S9 fractions, and hepatocytes. fda.govresearchgate.netnih.gov These systems contain the necessary enzymes to simulate hepatic metabolism. Analysis using advanced techniques like ultrahigh-performance liquid chromatography-quadruple time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS) has allowed for the detection and structural characterization of numerous metabolites. researchgate.netnih.gov
In these cellular and subcellular systems, a range of metabolites resulting from the aforementioned enzymatic pathways have been identified. nih.gov The metabolic profile observed in rat and human hepatocytes is qualitatively similar, suggesting that the rat is a suitable preclinical model for studying Palbociclib's metabolism. fda.gov Among the various transformation products, oxidative metabolites such as this compound are consistently observed, confirming N-oxidation as a relevant metabolic pathway for the parent compound. researchgate.net
In Vivo Pharmacokinetic Studies in Animal Models
To understand the complete pharmacokinetic profile, in vivo studies in animal models are essential. These studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) of a drug within a whole biological system.
Pharmacokinetic studies in animal models, such as Sprague-Dawley rats, have been conducted following oral administration of Palbociclib. nih.gov The drug is absorbed orally and distributes into various tissues. drugbank.com In nonclinical species, Palbociclib shows a relatively even distribution between blood cells and plasma. fda.gov The drug is also identified as a substrate for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can influence its absorption and tissue penetration. frontiersin.org
Comprehensive metabolite profiling has been performed in animal models by analyzing biological samples after oral administration of Palbociclib. researchgate.netnih.gov In studies using Sprague-Dawley rats, a total of 14 metabolites were detected across plasma, urine, and feces. researchgate.netnih.gov
The characterization of these metabolites confirmed that the primary in vivo metabolic pathways are consistent with in vitro findings, namely oxidation, hydroxylation, sulfation, N-dealkylation, acetylation, and carbonylation. researchgate.netnih.gov The presence of oxidative metabolites, including the N-oxide form, in these biological fluids confirms that this metabolic pathway is active in vivo. researchgate.net The analysis of these samples provides a complete picture of the drug's metabolic fate, showing the transformation of the parent drug into various metabolites that are subsequently eliminated from the body. nih.gov
| Animal Model | Biological Matrices Analyzed | Total Metabolites Detected | Observed Metabolic Pathways |
|---|---|---|---|
| Sprague-Dawley Rat | Plasma, Urine, Feces | 14 | Oxidation, Hydroxylation, Sulfation, N-dealkylation, Acetylation, Carbonylation |
N-oxidation represents a Phase I metabolic reaction that typically increases the polarity of a drug molecule. This structural modification generally reduces the metabolic stability of the parent compound and facilitates its elimination from the body. The formation of this compound introduces a polar oxygen atom, which increases the water solubility of the molecule.
Exploration of Drug-Drug Interactions at the Preclinical Metabolic Level
The potential for a drug metabolite to cause clinically significant DDIs is a key consideration during drug development. This involves assessing whether the metabolite can inhibit or induce the activity of major drug-metabolizing enzymes or drug transporters.
In vitro studies are fundamental for characterizing the inhibitory or inductive potential of a compound on cytochrome P450 enzymes and its interaction with drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
For the parent drug, palbociclib, in vitro assessments have indicated a low potential for competitive inhibition of major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. fda.gov Palbociclib itself is a substrate for the efflux transporters P-gp and BCRP. nih.gov
Further investigation through dedicated in vitro studies would be necessary to fully elucidate the potential of this compound to modulate the activity of cytochrome P450 enzymes and key drug transporters. Such studies would typically involve incubating the metabolite with human liver microsomes or recombinant CYP enzymes and specific probe substrates to determine inhibitory effects. Similarly, its interaction with transporters would be evaluated using cell-based assays with overexpressed transporters. Without such specific data, a comprehensive assessment of the DDI risk posed by this particular metabolite remains speculative.
Analytical Method Development and Impurity Profiling Research
Specific Methods for Pyridine (B92270) N-Oxide Palbociclib (B1678290) Detection and Quantification
Palbociclib Pyridine N-Oxide is an impurity that can form during synthesis or through degradation, specifically under oxidative conditions. asianpubs.org Its structural similarity to the parent compound presents an analytical challenge, requiring the development of highly selective methods for its detection and control.
The development of selective analytical procedures is crucial for monitoring impurities like Palbociclib Pyridine N-Oxide. The goal is to achieve sufficient chromatographic resolution between Palbociclib and all its potential impurities. RP-HPLC methods are often the first choice for this purpose. By carefully optimizing parameters such as the column chemistry (e.g., C18), mobile phase composition (pH, organic modifier), and gradient profile, it is possible to separate closely related compounds. oup.com
Forced degradation studies are instrumental in developing these selective, or "stability-indicating," methods. By intentionally degrading the drug substance, a mixture of the parent drug and its degradation products (including potential N-oxides) is generated. The analytical method is then developed to ensure that all these components are well-separated, proving the method's specificity for impurity monitoring. greenpharmacy.inforesearchgate.net Research has shown that Palbociclib Pyridine N-Oxide can be successfully separated from Palbociclib and other process-related impurities using such validated HPLC methods. oup.comasianpubs.org
The accurate identification and quantification of any impurity require a well-characterized reference standard. synthinkchemicals.com Chemical suppliers offer Palbociclib Pyridine N-Oxide as a reference material for use in analytical method development, validation, and routine quality control testing. pharmaceresearch.comaxios-research.comsimsonpharma.com These standards are provided with a certificate of analysis that includes data confirming their identity and purity. synthinkchemicals.com
The structural confirmation of Palbociclib Pyridine N-Oxide relies on sophisticated spectroscopic techniques. oup.com
Mass Spectrometry (MS) provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the precise molecular weight, which allows for the deduction of the elemental formula. google.com The molecular formula for Palbociclib Pyridine N-Oxide is C₂₄H₂₉N₇O₃, with a corresponding molecular weight of approximately 463.54 g/mol . pharmaceresearch.comsimsonpharma.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the connectivity of atoms and the location of the N-oxide functional group on the pyridine ring. asianpubs.org The synthesis and complete spectral characterization of Palbociclib Pyridine N-Oxide have been reported, confirming its structure and making it available as a reference standard for analytical research. asianpubs.org
Degradation Product Studies and Stability-Indicating Methods
Stability-indicating methods are analytical procedures that can distinguish the intact API from its degradation products, allowing the stability of the drug substance and product to be determined. greenpharmacy.info These methods are developed through forced degradation (stress testing) studies, where the drug is exposed to harsh conditions like acid, base, oxidation, heat, and light, as recommended by ICH guidelines. jpionline.org
Studies on Palbociclib have shown that it is susceptible to degradation under certain conditions. greenpharmacy.inforesearchgate.net Specifically, Palbociclib has been found to be sensitive to oxidative stress. greenpharmacy.info Research has identified two N-oxide impurities, Palbociclib Pyridine N-Oxide and Palbociclib Piperazine (B1678402) N-Oxide, as products of forced oxidative degradation. asianpubs.org In one study, significant degradation of Palbociclib (23.82%) was observed upon treatment with hydrogen peroxide. greenpharmacy.info The developed stability-indicating RP-HPLC method was able to effectively separate the main Palbociclib peak from the peaks of the degradants formed under various stress conditions, proving its specificity. greenpharmacy.inforesearchgate.net
| Stress Condition | Conditions Applied | Observed Degradation | Key Degradation Product(s) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 1 ml of 5N HCl, heated at 80°C for 1 hr | 5.67% | Not specified | greenpharmacy.info |
| Base Hydrolysis | 1 ml of 5N NaOH, heated at 80°C for 1 hr | 13.97% | Not specified | greenpharmacy.info |
| Oxidative | 5 ml of 30% Hydrogen Peroxide | 23.82% | Palbociclib Pyridine N-Oxide, Palbociclib Piperazine N-Oxide | greenpharmacy.infoasianpubs.org |
| Thermal | Heated at 105°C for 24 hrs | Minimal/Not specified | Not specified | jpionline.org |
| Photolytic | Exposed to UV light | Minimal/Not specified | Not specified | jpionline.org |
Forced Degradation and Stress Testing Protocols
Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of exaggerated environmental conditions to accelerate its degradation. The resulting degradation products can then be identified, and the degradation pathways elucidated. This information is invaluable for developing stable formulations and for establishing appropriate storage conditions and shelf-life.
In the case of Palbociclib, forced degradation studies are typically conducted in accordance with the International Council for Harmonisation (ICH) guidelines. These studies expose Palbociclib to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. The goal is to induce degradation to a level that allows for the reliable detection and characterization of any significant degradation products.
A typical set of forced degradation conditions for Palbociclib is detailed in the table below. These conditions are designed to be stringent enough to cause degradation but not so severe as to lead to complete decomposition of the molecule, which would not be representative of real-world storage conditions.
Table 1: Forced Degradation and Stress Testing Protocols for Palbociclib
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl | 70°C | 24 hours |
| Base Hydrolysis | 1N NaOH | 70°C | 24 hours |
| Oxidative Degradation | 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 105°C | 3 hours |
Following exposure to these stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate the parent drug from its degradation products. The use of a photodiode array (PDA) detector allows for the initial assessment of the purity of the peaks and can provide preliminary information about the structure of the degradants based on their UV spectra.
Identification of Degradation Pathways Involving N-Oxidation
Through comprehensive forced degradation studies, researchers have identified several degradation pathways for Palbociclib. One of the key pathways, particularly under oxidative stress, involves the formation of N-oxide derivatives. The Palbociclib molecule contains both a pyridine ring and a piperazine ring, both of which are susceptible to N-oxidation.
Under oxidative conditions, such as exposure to hydrogen peroxide, the nitrogen atoms in the pyridine and piperazine rings can be oxidized to form the corresponding N-oxides. These degradation products have been identified and characterized using a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. asianpubs.org
The formation of these N-oxide impurities is a critical finding, as it highlights a specific vulnerability of the Palbociclib molecule. This knowledge allows for the implementation of control strategies during the manufacturing process and storage to minimize the formation of these impurities. Furthermore, the identified N-oxide compounds serve as important reference standards for the routine quality control testing of Palbociclib.
The two primary N-oxide degradation products identified are Palbociclib Pyridine N-Oxide and Palbociclib Piperazine N-Oxide. asianpubs.org The structures and key identifying information for these compounds are provided in the table below.
Table 2: Identified N-Oxide Degradation Products of Palbociclib
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| Palbociclib Pyridine N-Oxide | C₂₄H₂₉N₇O₃ | 2098673-40-4 |
The identification and characterization of these N-oxide impurities underscore the importance of thorough impurity profiling in the development of pharmaceuticals. By understanding the degradation pathways of Palbociclib, manufacturers can ensure the development of a safe, stable, and effective drug product.
Theoretical and Emerging Applications of Pyridine N Oxide Palbociclib
Hypothesized Pharmacological Roles Beyond CDK4/6 Inhibition
The transformation of Palbociclib (B1678290) into its pyridine (B92270) N-oxide derivative alters its electronic and steric profile, opening the possibility for novel interactions with biological targets. While Palbociclib's efficacy is firmly attributed to its inhibition of CDK4/6, the N-oxide metabolite could possess a distinct or expanded pharmacological profile. researchgate.netnih.gov
The N-oxide group is not merely an inert modification; it can actively participate in biological processes. One of the most intriguing possibilities is its role as a nitric oxide (NO) modulator. nih.govnih.gov Certain heterocyclic N-oxides can release NO under specific physiological conditions, such as the reductive environment found in hypoxic tumors. acs.orgnih.gov Nitric oxide is a critical signaling molecule involved in various processes, including vasodilation, neurotransmission, and immune responses, and its dysregulation is implicated in cancer pathophysiology. nih.govportlandpress.com The potential for Pyridine N-Oxide Palbociclib to act as a targeted NO donor within the tumor microenvironment could represent a novel therapeutic mechanism, complementing its cytostatic effects with anti-proliferative, pro-apoptotic, or anti-angiogenic actions mediated by NO. utah.edu
Furthermore, the highly polar N+–O– bond can engage in strong hydrogen bonding, potentially altering the binding affinity of the molecule for alternative kinase targets or other enzymes. nih.gov The N-oxide moiety can mimic the hydrogen bond accepting properties of a carbonyl group, suggesting that this compound might interact with off-target proteins that are not engaged by the parent drug. nih.gov Research into isoquinolinequinone N-oxides has demonstrated that the N-oxide functionality can be critical for potent anticancer activity, including the ability to overcome multidrug resistance, by mechanisms that may involve the generation of reactive oxygen species (ROS). acs.org This suggests that the redox properties of the N-oxide group in Palbociclib could be explored for novel anticancer effects.
The concept of N-oxides as prodrugs is well-established in medicinal chemistry. acs.org Many heteroaromatic N-oxides undergo enzymatic reduction in vivo to the corresponding parent amine. nih.gov This bioconversion is often enhanced in the hypoxic conditions characteristic of solid tumors, making N-oxidation a promising strategy for tumor-selective drug activation. acs.org this compound could function as a prodrug, being reduced back to the more established CDK4/6 inhibitor Palbociclib within the tumor. This could serve as a mechanism to maintain therapeutic concentrations of the active drug at the target site while potentially having a different systemic distribution and clearance profile.
Design Principles for N-Oxide-Containing Kinase Inhibitors
The deliberate incorporation of an N-oxide moiety is an emerging strategy in the design of kinase inhibitors. nih.govfrontiersin.org This functional group provides medicinal chemists with a tool to fine-tune the properties of drug candidates to overcome challenges such as poor solubility, limited permeability, and off-target effects. nih.gov
A primary challenge in drug development is achieving adequate aqueous solubility for oral bioavailability. agnopharma.comlongdom.org The N-oxidation of a pyridine ring, as seen in this compound, significantly increases the polarity and hydrogen bonding capacity of the molecule. acs.orgnih.gov This generally leads to a marked improvement in water solubility while concurrently decreasing membrane permeability. bohrium.com This trade-off can be strategically employed to modify a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, enhanced solubility can be beneficial for intravenous formulations, while reduced permeability might be exploited to limit exposure to sensitive tissues like the central nervous system.
| Property | Pyridine | Pyridine N-Oxide | Implication for Drug Design |
|---|---|---|---|
| Dipole Moment | ~2.0 D | ~4.4 D | Increased polarity, enhanced hydrogen bonding capacity. scripps.edu |
| Water Solubility | Miscible | High | Improved solubility for formulation and bioavailability. acs.orgbohrium.com |
| Basicity (pKa of conjugate acid) | ~5.2 | ~0.8 | Reduced basicity, altering ionization at physiological pH. scripps.eduwikipedia.org |
| Membrane Permeability | High | Low | Can be used to control tissue distribution and limit off-target exposure. nih.gov |
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. nih.govu-tokyo.ac.jp The pyridine N-oxide group can serve as a non-classical bioisostere for other functionalities, particularly the carbonyl group, due to its ability to act as a strong hydrogen bond acceptor. nih.gov In the context of kinase inhibitors, which often rely on specific hydrogen bonding interactions with the kinase hinge region, replacing a key carbonyl with an N-oxide could maintain or even enhance binding affinity while altering other properties like metabolism or solubility. acs.org This strategy was successfully employed in the design of factor XIa inhibitors, where a pyridine N-oxide derivative showed favorable interactions with the enzyme's active site. nih.gov Applying this principle to the Palbociclib scaffold could lead to the design of new analogues with improved selectivity or resistance profiles.
Advanced Delivery System Research for N-Oxide Containing Compounds (Preclinical)
The unique properties of N-oxide compounds, particularly their potential for hypoxia-activated targeting, make them attractive candidates for advanced drug delivery systems. acs.org Preclinical research is exploring various nanomedicine platforms to enhance the therapeutic efficacy of N-oxide-containing agents. nih.govcancer.gov These systems aim to protect the drug during circulation, target it specifically to diseased tissue, and control its release in response to specific stimuli. astrazeneca.com
Liposomes, polymeric nanoparticles, and hydrogels are being investigated to encapsulate N-oxide compounds. nih.gov These nanocarriers can improve the pharmacokinetic profile, prolong circulation time, and leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. astrazeneca.com Furthermore, "smart" delivery systems are being designed to release their N-oxide payload specifically in the hypoxic tumor microenvironment, which would trigger the reductive activation of the compound to its more cytotoxic form. acs.org While this research is still in the preclinical phase, it holds significant promise for compounds like this compound, potentially transforming a metabolite into a targeted therapeutic agent with an improved efficacy and safety profile. nih.govcancer.gov
Nanocarrier Formulations for Improved In Vitro Cellular Delivery
Currently, there is a notable absence of specific research in publicly available scientific literature focused on the formulation of this compound into nanocarriers for improved in vitro cellular delivery. Scientific investigations have predominantly centered on the parent compound, Palbociclib, exploring various nanocarrier systems to enhance its therapeutic efficacy.
For Palbociclib, researchers have investigated a range of nanocarrier formulations, including lipid-based nanoparticles, polymeric micelles, and supramolecular amphiphilic macrocycle nanoparticles. These studies aim to improve the solubility, stability, and targeted delivery of Palbociclib to cancer cells. For instance, studies have demonstrated that encapsulating Palbociclib in nanocarriers can lead to enhanced cellular uptake and cytotoxicity in cancer cell lines compared to the free drug.
However, it is crucial to emphasize that these findings are specific to Palbociclib. The distinct physicochemical properties of this compound, owing to the presence of the N-oxide functional group, would necessitate independent investigation to determine its compatibility with various nanocarrier systems and its subsequent in vitro cellular delivery efficiency. Without dedicated studies on this compound, any discussion on its potential nanocarrier formulations and their impact on in vitro cellular delivery remains speculative.
Data on Nanocarrier Formulations for this compound:
| Nanocarrier Type | Drug Loading Efficiency (%) | Particle Size (nm) | In Vitro Cellular Uptake | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Assessment of Permeation and Distribution in Preclinical Models
Similar to the topic of nanocarrier formulations, there is no specific research documented in the accessible scientific literature regarding the assessment of permeation and distribution of this compound in preclinical models. Preclinical pharmacokinetic and pharmacodynamic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
For the parent drug, Palbociclib, extensive preclinical studies have been conducted in various animal models. These studies have characterized its oral bioavailability, tissue distribution, and metabolic fate. For example, research has shown how Palbociclib distributes into different tissues and the extent of its metabolism by cytochrome P450 enzymes.
The introduction of a pyridine N-oxide group can significantly alter the pharmacokinetic properties of a molecule, potentially affecting its solubility, membrane permeability, and metabolic stability. Therefore, the permeation and distribution profile of this compound cannot be extrapolated from the data available for Palbociclib. A thorough preclinical evaluation would be required to characterize its specific ADME properties, including its ability to permeate biological barriers and its distribution pattern in various organs and tissues. Without such studies, there is no scientific basis to detail its permeation and distribution in preclinical models.
Preclinical Permeation and Distribution Data for this compound:
| Preclinical Model | Tissue Distribution | Bioavailability (%) | Key Findings | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Future Research Directions and Unanswered Questions
Comprehensive Understanding of N-Oxidation Pathways in Biological Systems
A significant gap in our knowledge is the precise biological pathway leading to the formation of Pyridine (B92270) N-Oxide Palbociclib (B1678290). While the primary metabolism of palbociclib is known to be mediated by cytochrome P450 (CYP) 3A4 and sulfotransferase (SULT) 2A1, leading mainly to oxidation and sulfonation, the specific enzymes responsible for the N-oxidation of the pyridine ring have not been definitively identified. fda.gov
Future research should focus on:
Enzyme Identification: In vitro studies using a panel of recombinant human CYP and flavin-containing monooxygenase (FMO) enzymes are necessary to pinpoint the specific catalysts for this transformation. hyphadiscovery.com Given that pyridine moieties in other drugs are substrates for CYP enzymes, particularly the CYP2E1 isoform, this would be a logical starting point. nih.gov
In Vivo Confirmation: The analysis of patient-derived samples (plasma, urine, feces) is crucial to confirm the presence and quantify the levels of Pyridine N-Oxide Palbociclib in a clinical setting. Studies have identified up to 14 metabolites of palbociclib in vivo, but it remains to be confirmed if the pyridine N-oxide is among them under normal physiological conditions. researchgate.net
Pharmacokinetic Profiling: A detailed pharmacokinetic study of this metabolite would help in understanding its rate of formation, distribution, and elimination. This would clarify whether it is a transient intermediate or a stable, circulating metabolite.
| Research Question | Proposed Experimental Approach | Potential Significance |
| Which enzymes catalyze the N-oxidation of palbociclib's pyridine ring? | Incubation of palbociclib with a panel of recombinant human CYP and FMO enzymes. | Identification of potential drug-drug interactions and genetic polymorphisms affecting metabolite formation. |
| Is this compound formed in patients receiving palbociclib? | LC-MS/MS analysis of blood, urine, and fecal samples from patients. | Confirmation of the clinical relevance of this metabolic pathway. |
| What is the pharmacokinetic profile of this metabolite? | Administration of synthesized this compound to preclinical models. | Understanding the exposure levels and potential for accumulation. |
Exploration of Broader Biological Activities for this compound
The biological activity of this compound is currently unknown. While many N-oxide metabolites are pharmacologically inactive, some can retain, lose, or even gain new biological activities compared to the parent drug. mdpi.comnih.gov It is also possible for N-oxides to be reduced back to the parent amine in vivo, acting as prodrugs. acs.org
Key areas for future investigation include:
Kinase Inhibitory Activity: The primary mechanism of action of palbociclib is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). daicelpharmastandards.com It is essential to determine if this compound retains this activity. Kinase inhibition assays should be performed to assess its potency against CDK4/6 and a broader panel of kinases to check for off-target effects.
Toxicology Profile: In silico and in vitro toxicology studies are needed to assess the potential for any adverse effects associated with this metabolite. This is particularly important if it is found to accumulate in patients.
Integration of Advanced Computational and Experimental Approaches for Rational Design
Computational modeling and simulation are powerful tools in modern drug discovery and can be applied to understand the properties of drug metabolites. dana-farber.org For this compound, these approaches can provide valuable insights where experimental data is lacking.
Future research directions in this area include:
Molecular Docking Studies: Computational docking of this compound into the ATP-binding pocket of CDK4 and CDK6 can predict its binding affinity and mode of interaction. This would provide a theoretical basis for its potential kinase inhibitory activity.
Metabolism Prediction: In silico metabolism prediction tools can be used to model the interaction of palbociclib with various drug-metabolizing enzymes, potentially highlighting the likelihood of N-oxidation as a metabolic route.
Rational Design of Analogs: If this compound is found to have desirable properties, such as improved solubility or a different selectivity profile, computational methods could guide the rational design of new analogs with enhanced therapeutic potential.
Development of Highly Selective Synthesis Protocols for N-Oxide Derivatives
The availability of pure this compound is a prerequisite for its pharmacological and toxicological evaluation. While its formation during forced degradation and its synthesis as a reference standard have been reported, the development of highly selective and scalable synthetic protocols is a key research need. asianpubs.orgdaicelpharmastandards.com
Future efforts in synthetic chemistry should aim for:
Selective Oxidation Methods: Research into selective N-oxidation reagents and conditions that favor the oxidation of the pyridine nitrogen over other potential sites in the palbociclib molecule, such as the piperazine (B1678402) nitrogen, is required. Recent advances in non-enzymatic, selective N-oxidation of heteroaromatic compounds in the presence of more easily oxidized amine groups could be applied here. nih.govchemistryviews.org
Process Optimization: The development of a robust and scalable synthesis process would enable the production of sufficient quantities of the metabolite for comprehensive preclinical studies.
Characterization of Impurities: A thorough characterization of any impurities formed during the synthesis is necessary to ensure the quality of the reference standard. longdom.org
| Synthetic Challenge | Potential Approach | Desired Outcome |
| Selective N-oxidation of the pyridine ring. | Use of sterically hindered or electronically tuned oxidizing agents; protecting group strategies. | High-yield synthesis of this compound with minimal formation of other N-oxide isomers. |
| Scalability of the synthesis. | Optimization of reaction conditions (solvent, temperature, reaction time) and purification methods. | A robust and reproducible process for producing gram-scale quantities of the pure compound. |
Investigating the Role of N-Oxide Formation in Drug Resistance Mechanisms (Preclinical)
Acquired resistance to palbociclib is a significant clinical challenge. Preclinical studies have identified several resistance mechanisms, including alterations in cell cycle proteins, metabolic reprogramming, and increased drug efflux via transporters like ABCB1. mdpi.comnih.govnih.gov The potential role of drug metabolism, and specifically the formation of this compound, in this process is an important and unanswered question.
Future preclinical research should investigate:
Metabolic Profiling of Resistant Cells: A comparative metabolomic analysis of palbociclib-sensitive and -resistant cancer cell lines could reveal differences in the rate of formation of this compound. An upregulation of this pathway in resistant cells might suggest its involvement in the resistance mechanism.
Effect of the Metabolite on Drug Efficacy: Studies should be conducted to determine if the presence of this compound affects the efficacy of the parent drug. This could involve co-administration experiments in cell culture models.
Interaction with Efflux Pumps: It should be determined if this compound is a substrate for drug efflux pumps like ABCB1. If so, its formation could represent a mechanism of detoxification and contribute to reduced intracellular concentrations of the active drug.
Q & A
Basic: How is the structural identity of Pyridine N-Oxide Palbociclib confirmed in synthetic batches?
Methodological Answer:
Structural confirmation involves a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra are analyzed to verify the presence of the pyridine N-oxide moiety (e.g., characteristic deshielding of protons near the N-oxide group) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak and fragmentation patterns consistent with the N-oxide derivative .
- X-ray Crystallography: Absolute configuration is determined via single-crystal analysis, resolving ambiguities in stereochemistry .
Advanced: What role does the N-oxide group play in modulating the solubility and bioavailability of Palbociclib?
Methodological Answer:
The N-oxide group enhances polarity, improving aqueous solubility. Researchers assess this via:
- LogP Measurements: Comparative logP values of Palbociclib and its N-oxide derivative quantify hydrophilicity changes .
- Permeability Assays: Caco-2 cell monolayers or artificial membranes (PAMPA) evaluate intestinal absorption trade-offs .
- Pharmacokinetic Studies: In vivo rodent models measure bioavailability shifts, correlating with solubility data .
Basic: Which analytical methods are validated for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/Vis: Reverse-phase columns (C18) with mobile phases optimized for polar N-oxide retention; validated for linearity (R² > 0.99) and sensitivity (LOQ ≤ 10 ng/mL) .
- LC-MS/MS: MRM transitions specific to the N-oxide fragment (e.g., m/z 448 → 380) ensure selectivity in plasma/serum .
- Forced Degradation Studies: Acid/alkaline hydrolysis, oxidation, and photolysis confirm method robustness under stress conditions .
Advanced: How do molecular dynamics simulations elucidate this compound’s binding mechanism to CDK4/6?
Methodological Answer:
- Docking Studies (AutoDock/Vina): Predict binding poses, highlighting hydrogen bonds between the N-oxide and kinase active-site residues (e.g., Lys43, Asp104) .
- Molecular Dynamics (MD) Simulations (NAMD/GROMACS): 100-ns trajectories assess complex stability, calculating RMSD/RMSF to identify critical interaction hotspots .
- Free Energy Perturbation (FEP): Quantifies energy contributions of the N-oxide group to binding affinity vs. non-oxidized analogs .
Advanced: What experimental models are used to investigate resistance to this compound in hormone receptor-positive (HR+) breast cancer?
Methodological Answer:
- CRISPR-Cas9 Screens: Genome-wide knockout libraries identify resistance-associated genes (e.g., RB1 loss, CDKN2A alterations) .
- Patient-Derived Xenografts (PDX): Tumors from non-responders are engrafted in mice to study adaptive mechanisms (e.g., upregulated cyclin E1) .
- Transcriptomic Profiling: RNA-seq of resistant cell lines reveals pathways like PI3K/AKT/mTOR activation, guiding combination therapy trials .
Basic: How is the N-oxide moiety stabilized during synthesis to prevent reduction to pyridine?
Methodological Answer:
- Inert Atmosphere Synthesis: Reactions conducted under argon to avoid reducing agents (e.g., trace metals) .
- Chelating Agents: EDTA added to reaction mixtures to sequester metal ions that catalyze N-oxide reduction .
- Low-Temperature Storage: Lyophilized products stored at -80°C to minimize thermal degradation .
Advanced: How does the N-oxide group influence drug-drug interaction (DDI) risks in combination therapies?
Methodological Answer:
- Cytochrome P450 Inhibition Assays: Human liver microsomes assess CYP3A4/2D6 inhibition potential, comparing N-oxide vs. parent compound .
- Transporter Competition Studies: HEK293 cells overexpressing OATP1B1/1B3 test uptake inhibition, critical for comedications like statins .
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulates DDI risks in virtual populations, guiding clinical trial designs .
Basic: What conditions accelerate degradation of this compound, and how are they mitigated?
Methodological Answer:
- Forced Degradation: Exposure to UV light (ICH Q1B) or 40°C/75% RH (accelerated stability) identifies degradation pathways (e.g., N-oxide reduction) .
- Stabilizers: Antioxidants (e.g., ascorbic acid) or buffered formulations (pH 4–6) reduce hydrolysis .
- Real-Time Stability Studies: Long-term storage (25°C/60% RH) monitored via HPLC to establish shelf-life .
Advanced: What preclinical strategies evaluate this compound in combination with PI3K inhibitors?
Methodological Answer:
- Synergy Assays (Chou-Talalay): Calculate combination indices (CI < 1 indicates synergy) in HR+ cell lines (e.g., MCF-7) .
- Orthotopic Mouse Models: Tumor volume reduction and metastasis suppression measured via bioluminescence imaging .
- Biomarker Analysis: Phospho-RB and cyclin D1 levels in tumor biopsies confirm target engagement .
Advanced: How is pharmacokinetic/pharmacodynamic (PK/PD) modeling applied to optimize dosing regimens?
Methodological Answer:
- Non-Compartmental Analysis (NCA): Estimates AUC, Cmax, and t₁/₂ from plasma concentration-time curves in Phase I trials .
- Mechanistic PK/PD Models: Link CDK4/6 occupancy (measured via PET tracers) to tumor growth inhibition rates .
- Monte Carlo Simulations: Predict exposure variability in subpopulations (e.g., hepatic impairment) to adjust dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
